molecular formula C19H20ClFN4O2 B2497842 (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034542-39-5

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2497842
CAS RN: 2034542-39-5
M. Wt: 390.84
InChI Key: UGOOZHOJKWFMAP-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known for their complex molecular structure and potential bioactive properties. The focus on such molecules arises from their relevance in pharmaceutical research and material science, where their intricate structures can interact in specific ways with biological systems or offer unique physical and chemical characteristics.

Synthesis Analysis

The synthesis of complex molecules like "(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" often involves multiple steps, including the formation of heterocyclic components, functionalization, and coupling reactions. For related compounds, methods like reductive amination, amide hydrolysis, and N-alkylation have been employed, indicating a sophisticated approach to molecular assembly (Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods like IR, NMR, and MS, revealing details about molecular conformation, bond lengths, angles, and the presence of functional groups. The structure of a related compound was confirmed by X-ray diffraction studies, showcasing a monoclinic crystal system (Prasad et al., 2018).

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives, known for their application in depression, psychosis, or anxiety treatment, undergo significant metabolism, including CYP3A4-dependent N-dealkylation. These derivatives and their metabolites, 1-aryl-piperazines, interact with various neurotransmitter receptors, displaying a range of serotonin receptor-related effects. Understanding the metabolism, disposition, and pharmacological actions of these derivatives is crucial for their clinical applications (Caccia, 2007).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, particularly from pyridine and indazole, exhibit versatile synthetic intermediacy and biological importance. These compounds are instrumental in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating activities like anticancer, antibacterial, and anti-inflammatory. The heterocyclic N-oxide motif is increasingly used in advanced chemistry and drug development investigations (Li et al., 2019).

properties

IUPAC Name

[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-14-5-3-6-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)16-12-13-4-1-2-7-25(13)22-16/h3,5-6,12H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOOZHOJKWFMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

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